molecular formula C20H21N5O3 B2575066 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea CAS No. 1021119-67-4

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2575066
CAS No.: 1021119-67-4
M. Wt: 379.42
InChI Key: XDAVENDFZYUAJA-UHFFFAOYSA-N
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Description

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a synthetically designed small molecule that incorporates both pyrimidine and urea pharmacophores, structural features recognized for their significant potential in medicinal chemistry and drug discovery research . The compound's molecular architecture features a methoxy-substituted pyrimidine core—a nitrogen-containing heterocycle prevalent in numerous biologically active compounds and pharmaceuticals —linked through a phenyl bridge to a substituted urea moiety. This specific structural combination suggests potential investigation as a kinase inhibitor scaffold, similar to other phenylamino-pyrimidine compounds documented in scientific literature . Pyrimidine derivatives demonstrate diverse biological activities including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties in research settings . The presence of the urea functionality further enhances its potential for forming critical hydrogen bonds with biological targets, improving binding affinity in enzyme inhibition studies. Researchers may employ this compound in target identification, mechanism-of-action studies, and structure-activity relationship (SAR) investigations, particularly in oncology, virology, and immunology research domains. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper laboratory handling procedures should be followed, including the use of personal protective equipment and appropriate chemical hygiene practices.

Properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-7-9-15(10-8-14)24-20(26)25-16-5-4-6-17(11-16)27-2/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAVENDFZYUAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Pyrimidine Derivative: The starting material, 6-methoxy-2-methylpyrimidine, is synthesized through a series of reactions involving methylation and methoxylation.

    Amination Reaction: The pyrimidine derivative is then reacted with an appropriate amine to form the 4-amino derivative.

    Coupling with Isocyanate: The 4-amino derivative is coupled with 3-methoxyphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea exhibit significant anticancer properties. For instance, urea derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of similar urea derivatives on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM for different derivatives .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways that are crucial for cancer progression.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference
Cyclin-dependent kinase (CDK)15
Protein kinase B (Akt)12
Stearoyl-CoA desaturase (SCD)8

Antimicrobial Properties

Compounds related to this structure have also been evaluated for their antimicrobial activities. Preliminary results suggest moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Activity Assessment

In vitro tests revealed that derivatives of the compound exhibited minimum inhibitory concentrations (MICs) between 50 and 100 µg/mL against selected bacterial strains .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this compound have been explored for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target Cytokine
Urea Derivative A0.05TNFα
Urea Derivative B0.07IL-6

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous bis-aryl ureas, focusing on substituent effects , synthetic yields , spectroscopic properties , and biological activities .

Key Observations:

This positional difference may influence target selectivity, as seen in 10d’s superior LIM kinase inhibition over 10e . Replacement of the pyrimidine ring with a pyrrolo[2,3-d]pyrimidine (10d, 10e) or thiazole-piperazine (9l) alters steric bulk and binding affinity. The target compound’s 6-methoxy-2-methylpyrimidine moiety may offer a balance of hydrophobicity and rigidity for kinase interactions.

Synthetic Efficiency: Yields vary significantly: 72% for the pyrrole-carbonyl derivative () vs. 45–79.6% for thiazole/pyrimidine analogs (). The target compound’s synthesis efficiency remains unreported but may depend on the stability of its pyrimidinylamino intermediate.

Kinase Inhibition: Pyrimidine/pyrrolo-pyrimidine derivatives (e.g., 10d) demonstrate LIM kinase activity, highlighting the role of heterocyclic systems in targeting ATP-binding pockets .

Table 2: Spectroscopic Data Comparison

Compound ID/Name $ ^1H $-NMR (δ, ppm) Key Signals $ ^{13}C $-NMR (δ, ppm) Key Signals LC/MS ([M+H]$^+$) Reference
10d δ 12.61 (s, NH), 8.93–8.91 (m, aromatic), 3.74 (s, OCH$3$), 2.10 (s, CH$3$) δ 159.64 (C=O), 153.71 (Ar-C), 54.88 (OCH$_3$) 374.09
9l Not reported Not reported 424.3
Target Compound Expected signals: δ ~8.5–7.0 (aromatic), ~3.8 (OCH$3$), ~2.5 (pyrimidine-CH$3$) δ ~160 (urea C=O), ~155 (pyrimidine-C) Not reported N/A

Critical Analysis:

  • Unresolved Questions: Limited data exist on the target compound’s solubility or in vivo efficacy. ’s CKX inhibitors suggest urea derivatives’ utility beyond human therapeutics, warranting exploration in agricultural contexts .

Biological Activity

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine Ring : Substituted with methoxy and methyl groups.
  • Aniline Derivative : Linked to an amino group.
  • Urea Moiety : Contributing to its biological activity.

The molecular formula is C21H24N4O4C_{21}H_{24}N_{4}O_{4} with a molecular weight of approximately 428.51 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy and methyl groups enhances its binding affinity, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can be beneficial in treating diseases such as cancer and infections.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial therapies.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising results against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity, with values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Enzyme Inhibition Studies

The compound's structure suggests it may act as an enzyme inhibitor. For example, it has been investigated for its potential to inhibit protein kinases, which are crucial in cell signaling pathways. This inhibition could lead to altered cellular processes, including apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The introduction of different substituents on the pyrimidine ring significantly affects the compound's potency and selectivity towards specific biological targets.
  • Functional Group Influence : The methoxy and methyl groups enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies

  • In vitro Studies : A series of in vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity. For instance, modifications at the pyrimidine position led to enhanced efficacy against Gram-positive bacteria .
  • Cytotoxicity Assessments : Further investigations into cytotoxic effects revealed that certain analogs could induce cell death in cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Tables

PropertyValue
Molecular FormulaC21H24N4O4C_{21}H_{24}N_{4}O_{4}
Molecular Weight428.51 g/mol
Antimicrobial MIC (S. aureus)0.0039 - 0.025 mg/mL
Antimicrobial MIC (E. coli)0.0039 - 0.025 mg/mL

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